Structural Differentiation from the Des-Methyl Analog: Molecular Weight, Lipophilicity, and Steric Profile
The target compound (CAS 313952-93-1, C₇H₈N₆O₂, MW 208.18) bears a C-5 methyl substituent on the 1,2,3-triazole ring that is absent in the des-methyl analog (CAS 447409-41-8, C₆H₆N₆O₂, MW 194.15) . This methyl group increases the molecular weight by 14.03 Da (ΔMW = +7.2%) and introduces additional lipophilic surface area, altering both logP and steric occupancy in target binding sites. The C-5 methyl also blocks a potential metabolic soft spot (triazole C–H oxidation), whereas the des-methyl analog retains an unsubstituted triazole carbon susceptible to oxidative metabolism [1]. In kinase inhibitor design, the 4-aminofurazan–triazole–acetyl pharmacophore with a C-5 methyl substitution pattern has been computationally modeled to form specific hydrogen bonds and salt-bridges with the ATP-binding pocket of GSK-3β, whereas removal of the C-5 methyl is predicted to weaken hydrophobic packing with the kinase hinge region [2].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₇H₈N₆O₂, MW 208.18 g·mol⁻¹, 5-methyl-1,2,3-triazole substitution |
| Comparator Or Baseline | Des-methyl analog (CAS 447409-41-8): C₆H₆N₆O₂, MW 194.15 g·mol⁻¹, unsubstituted triazole C-5 position |
| Quantified Difference | ΔMW = +14.03 Da; ΔC = +1; ΔH = +2; presence of C-5 methyl steric shield |
| Conditions | Structural comparison by molecular formula and substitution pattern; supported by predicted physicochemical property data |
Why This Matters
The molecular weight differential directly impacts calculated logP, membrane permeability, and protein binding — procurement of the wrong analog invalidates any SAR or ADMET dataset built around the 5-methyl series.
- [1] Mancini RS, Barden CJ, Weaver DF, Reed MA. Furazans in Medicinal Chemistry. J Med Chem. 2021;64(4):1786–1815. DOI: 10.1021/acs.jmedchem.0c01901. Review covering metabolic fate of furazan and triazole substituents. View Source
- [2] Pande V, Ramos MJ, Gago F. Structural basis for the GSK-3β binding affinity and selectivity against CDK-2 of 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives. Bioorg Med Chem Lett. 2005;15(23):5129–5135. DOI: 10.1016/j.bmcl.2005.08.077. View Source
